molecular formula C10H10N2 B1297828 1-(m-Tolyl)imidazole CAS No. 25364-43-6

1-(m-Tolyl)imidazole

Cat. No. B1297828
CAS RN: 25364-43-6
M. Wt: 158.2 g/mol
InChI Key: CONMFQGRYDVJRS-UHFFFAOYSA-N
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Description

1-(m-Tolyl)imidazole is a chemical compound with the molecular formula C10H10N2. It has a molecular weight of 158.2 g/mol . This compound contains a total of 23 bonds; 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 imidazole .


Synthesis Analysis

Imidazole compounds, including 1-(m-Tolyl)imidazole, have been synthesized through various methods. One common method involves the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazole compounds have focused on regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of 1-(m-Tolyl)imidazole includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound also contains a total of 23 bonds; 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 imidazole .


Chemical Reactions Analysis

Imidazole compounds, including 1-(m-Tolyl)imidazole, can undergo various chemical reactions. For instance, reactions between imidazole and OH radicals involve two kinds of reaction pathways: (1) Attack of hydroxyl radicals onto the C2, C4, and C5 positions. (2) Abstraction of hydrogen bonded to the C2, C4, and C5 atoms .


Physical And Chemical Properties Analysis

1-(m-Tolyl)imidazole has a boiling point of 145°C and a density of 1.1 g/cm3 . It is highly soluble in water and other polar solvents . All the energetic compounds are typical ionic liquids with glass transition temperatures from -77°C to -12°C and melting temperatures below 100°C .

Scientific Research Applications

  • Pharmaceuticals and Medicinal Chemistry

    • Imidazole and its derivatives are vital and universal heterocycles in medicinal chemistry . They exhibit a widespread spectrum of significant pharmacological or biological activities, and are widely researched and applied by pharmaceutical companies for drug discovery .
    • The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthetize imidazole-based medicinal molecules .
    • Imidazole-containing compounds have been playing a central role in the treatment of numerous types of diseases, such as antibacterial, antifungal, anti-inflammatory, antiviral, anti-parasitic, anticancer, antihistaminic, and enzyme inhibition .
    • Some imidazole-containing compounds display anticancer activity .
  • Organic and Biomolecular Chemistry

    • Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
    • The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
    • This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
  • Synthetic Chemistry and Industry

    • Imidazole derivatives have remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .
    • They play a pivotal role in the synthesis of biologically active molecules .
    • They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
    • Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
    • There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are utilized in a diverse range of applications, including emerging research into dyes for solar cells and other optical applications .
    • Expedient methods for the synthesis of imidazoles are both highly topical and necessary .
  • Functional Materials

    • Imidazoles are utilized in a diverse range of applications, including the development of functional materials .
    • The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
  • Catalysis

    • Imidazoles are also used in catalysis .
    • Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their versatility and utility in a number of areas .

Safety And Hazards

1-(m-Tolyl)imidazole is classified as an irritant. It may cause severe skin burns and eye damage. It may also damage fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and obtaining special instructions before use .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs, including 1-(m-Tolyl)imidazole, is an increasingly active and attractive topic of medicinal chemistry. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

1-(3-methylphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-3-2-4-10(7-9)12-6-5-11-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONMFQGRYDVJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334277
Record name 1-(m-Tolyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(m-Tolyl)imidazole

CAS RN

25364-43-6
Record name 1-(m-Tolyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25364-43-6
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